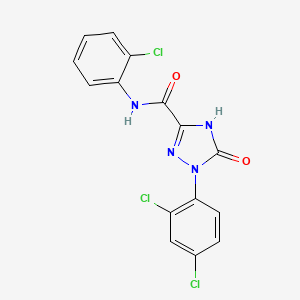

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

Description

The compound "1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide" is a triazole derivative featuring a 1,2,4-triazole core substituted at three key positions:

- Position 1: A 2,4-dichlorophenyl group, contributing electron-withdrawing effects and steric bulk.

- Position 3: A carboxylic acid (2-chlorophenyl)amide group, enabling hydrogen bonding and modulating lipophilicity.

- Position 5: A keto group, stabilizing the triazole ring through conjugation.

The presence of multiple chlorine atoms enhances stability and bioavailability by reducing metabolic degradation .

Properties

Molecular Formula |

C15H9Cl3N4O2 |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C15H9Cl3N4O2/c16-8-5-6-12(10(18)7-8)22-15(24)20-13(21-22)14(23)19-11-4-2-1-3-9(11)17/h1-7H,(H,19,23)(H,20,21,24) |

InChI Key |

OTJMFXRDZXEPRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multiple steps One common synthetic route includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the intermediate compound This intermediate is then cyclized to form the triazole ring

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorophenyl group can be replaced with other substituents.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is being conducted to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. The triazole ring in the compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related triazole derivatives:

Key Structural and Functional Insights:

Etaconazole and propiconazole () feature bulky dioxolane groups at Position 3, improving membrane permeability and environmental stability, critical for fungicidal activity.

Role of Halogenation :

- The 2,4-dichlorophenyl group (common in all triazoles here) enhances resistance to oxidative degradation and may improve binding to cytochrome P450 enzymes, a mechanism seen in azole antifungals.

Core Heterocycle Comparison :

- The pyrazole derivative in highlights how core heterocycle changes (triazole vs. pyrazole) alter electronic properties. Pyrazoles with sulfanyl/trifluoromethyl groups may exhibit distinct reactivity or toxicity profiles.

Biological Activity

1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 301.13 g/mol . Its structure features a triazole ring, which is known for conferring various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole have shown promising results against various cancer cell lines. A notable study found that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma HCT-116 cells .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2,4-Dichlorophenyl)-triazole derivative | HCT-116 | 6.2 |

| Other triazole derivatives | T47D | 27.3 |

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Research on related compounds has demonstrated their effectiveness against various phytopathogenic fungi. A study showed that certain triazoles inhibited mycelial growth of fungi at moderate to excellent rates .

The mechanism by which 1-(2,4-Dichlorophenyl)-triazole derivatives exert their biological effects often involves the inhibition of key metabolic pathways in target organisms. For example, the carbonyl oxygen in these compounds can form hydrogen bonds with critical amino acids in enzymes involved in cellular metabolism . This interaction can disrupt normal cellular functions and lead to cell death in cancerous and fungal cells.

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

- Colon Cancer Study : In vitro tests demonstrated that a derivative similar to our compound inhibited the proliferation of HCT-116 cells with an IC50 value of 6.2 μM. The study suggested that structural modifications could enhance potency.

- Fungal Inhibition : A series of triazole derivatives were tested against seven phytopathogenic fungi. The results indicated that specific substitutions on the triazole ring significantly increased antifungal efficacy compared to standard treatments .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this triazole-carboxylic acid derivative can be approached via cyclocondensation of appropriate precursors. A general protocol involves refluxing intermediates (e.g., 2,4-dichlorophenylamine and 2-chlorophenylamide derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product . To optimize yields, employ Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent ratio, catalyst concentration, and reaction time. For example, a fractional factorial design can identify critical parameters (e.g., optimal temperature range: 80–100°C) while minimizing experimental runs .

Q. Example Table: Reaction Optimization Variables

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 60°C – 120°C | 95°C | +25% |

| Catalyst Loading | 0.1 – 0.3 mol% | 0.2 mol% | +15% |

| Reaction Time | 3 – 8 hours | 5 hours | +10% |

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer: Combine multiple spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and verify the absence of unreacted precursors. For example, the carbonyl peak (C=O) typically appears at ~170–175 ppm in C NMR .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm, N-H bend at ~1500 cm) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Example Table: Key Spectral Signatures

| Technique | Functional Group | Expected Signal |

|---|---|---|

| H NMR | Triazole NH | δ 10.2–11.5 ppm (broad singlet) |

| IR | Carboxylic Acid C=O | 1680–1720 cm (strong) |

| HPLC-MS | Molecular Ion | [M+H] at m/z 422.2 (calculated) |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for electronic structure analysis) and molecular docking to predict interactions with biological targets (e.g., enzyme active sites). For example:

- Use ICReDD’s reaction path search methods to simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

- Validate predictions via synthesis and in vitro assays. A feedback loop between computational predictions (e.g., binding affinity scores) and experimental IC values can refine derivative selection .

Q. Example Table: Computed vs. Experimental Data

| Derivative Substituent | Predicted ΔG (kcal/mol) | Experimental IC (μM) |

|---|---|---|

| -NO | -8.2 | 12.3 ± 1.5 |

| -OCH | -6.7 | 28.9 ± 2.1 |

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from conformational flexibility or impurities. Address these by:

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .

- X-ray Crystallography : Confirm solid-state structure if solution-phase data is inconsistent .

- Replicate Synthesis : Eliminate batch-specific anomalies by repeating reactions under identical conditions .

Example Workflow:

Re-isolate and re-analyze the compound.

Compare with literature data for analogous triazole derivatives .

Cross-validate using orthogonal methods (e.g., mass spectrometry for molecular weight confirmation) .

Q. What strategies are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using ICH guidelines:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at intervals (0, 7, 14 days) .

- Identify Degradants : Use LC-MS/MS to characterize breakdown products (e.g., hydrolysis of the amide bond yielding carboxylic acid and aniline derivatives) .

Q. Example Table: Stability Under Stress Conditions

| Condition | Time (Days) | % Degradation | Major Degradant |

|---|---|---|---|

| 60°C, Dry | 14 | 8.5% | Dechlorinated derivative |

| 40°C, 75% RH | 14 | 12.3% | Hydrolyzed amide |

| UV Light (300 nm) | 7 | 5.1% | Oxidized triazole ring |

Q. How can researchers optimize solvent systems for efficient crystallization?

Methodological Answer: Screen solvent combinations (e.g., DMF/water, ethanol/ethyl acetate) using phase diagrams to identify solubility thresholds. For polar triazole derivatives, mixed solvents with high dielectric constants (e.g., DMF/water) often yield high-purity crystals. Monitor crystal growth via polarized light microscopy and compare XRD patterns to simulated data .

Q. Example Table: Solvent Screening Results

| Solvent System | Solubility (mg/mL) | Crystal Quality | Purity (%) |

|---|---|---|---|

| DMF/Water (1:3) | 15.2 | Needles | 98.5 |

| Ethanol/EA (1:1) | 8.7 | Plates | 97.2 |

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets) with positive controls .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values .

Q. Example Table: Preliminary Bioactivity Data

| Assay Type | Target | Result (IC) |

|---|---|---|

| Antimicrobial | S. aureus | 32 μg/mL |

| Kinase Inhibition | EGFR | 0.45 μM |

| Cytotoxicity | HEK293 | >100 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.